N1-Ethyl-N1-methylbenzene-1,3-diamine

Description

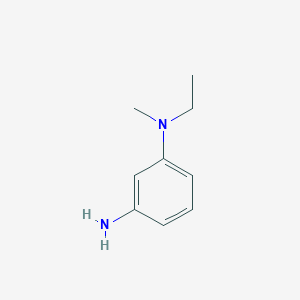

Structure

2D Structure

Propriétés

IUPAC Name |

3-N-ethyl-3-N-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(2)9-6-4-5-8(10)7-9/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJLENCEZNJXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655798 | |

| Record name | N~1~-Ethyl-N~1~-methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093107-97-1 | |

| Record name | N~1~-Ethyl-N~1~-methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Scheme:

$$

\text{Benzene-1,3-diamine} + \text{Ethyl halide} + \text{Methyl halide} \rightarrow \text{this compound}

$$

- Benzene-1,3-diamine (also known as m-phenylenediamine)

- Ethyl halide (e.g., ethyl bromide or chloride)

- Methyl halide (e.g., methyl iodide or methyl bromide)

- Base (e.g., sodium hydride, potassium carbonate)

Reaction Conditions:

- Base Activation: Deprotonation of amine groups enhances nucleophilicity.

- Temperature: Typically between 50°C to 100°C.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate the reaction.

- Order of Addition: The halides are added sequentially or simultaneously, depending on desired selectivity.

Procedure:

- Dissolve benzene-1,3-diamine in the chosen solvent.

- Add the base to deprotonate the amines.

- Introduce ethyl halide and methyl halide under stirring.

- Maintain temperature and stir for several hours to ensure complete alkylation.

- Purify via column chromatography or recrystallization.

Research Findings:

Research indicates that controlling the molar ratios of halides and reaction temperature is critical to favor mono-alkylation over di-alkylation. The process yields a mixture that requires purification to isolate the target compound.

Industrial Synthesis via Continuous Flow Alkylation

Method Overview:

For large-scale production, continuous flow reactors are employed to improve yield, control reaction parameters, and enhance safety.

Process Highlights:

- Reactants: Benzene-1,3-diamine, ethyl halide, methyl halide.

- Catalysts: Often, a phase transfer catalyst or a Lewis acid catalyst is used to facilitate the alkylation.

- Reaction Conditions:

- Temperature: 50°C to 150°C

- Pressure: Elevated pressure to improve reaction kinetics

- Residence time: Short to optimize throughput

Advantages:

- Precise control over temperature and reaction time.

- Reduced by-products and improved purity.

- Scalable and reproducible.

Research Findings:

Studies demonstrate that optimizing temperature and molar ratios in flow systems significantly increases the selectivity for N1-ethyl-N1-methyl derivatives, with high yields (>85%) and minimal impurities.

Purification and Characterization

Post-synthesis, purification typically involves:

- Acid-base extraction.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatography for high-purity requirements.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry.

- Infrared spectroscopy (IR).

- Melting point determination.

Data Table: Comparative Summary of Preparation Methods

| Method | Reaction Type | Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Laboratory Nucleophilic Alkylation | Nucleophilic substitution | Benzene-1,3-diamine + halides | 50–100°C, polar aprotic solvent | 70–85 | High | Requires purification; control over mono-alkylation |

| Industrial Continuous Flow | Alkylation under flow | Benzene-1,3-diamine + halides | 50–150°C, controlled pressure | >85 | Very high | Efficient for large-scale synthesis, less by-product formation |

Notes and Best Practices

- Selectivity Control: Precise molar ratios of ethyl and methyl halides are vital to prevent over-alkylation.

- Reaction Monitoring: Use TLC or in situ IR to monitor the progress.

- Safety Precautions: Alkyl halides are toxic and potentially carcinogenic; proper handling and ventilation are essential.

- Environmental Considerations: Employ greener solvents and catalytic processes where possible to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N1-Ethyl-N1-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

N1-Ethyl-N1-methylbenzene-1,3-diamine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N1-Ethyl-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues

Key structural analogues include substituted benzene diamines with variations in alkyl, aryl, or functional group substituents. Below is a comparative analysis:

Key Observations:

- In contrast, the ethyl/methyl groups in the target compound may balance hydrophobicity and reactivity .

- Positional Isomerism : The 1,3-diamine configuration (vs. 1,4 in ) impacts conjugation and intermolecular interactions, influencing applications in coordination chemistry or polymer synthesis .

Activité Biologique

N1-Ethyl-N1-methylbenzene-1,3-diamine, also known as 1,3-benzenediamine, N-ethyl-N-methyl-, is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

The synthesis of this compound typically involves the alkylation of benzene-1,3-diamine using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is performed in solvents like acetone or ethanol under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Case Study: Apoptosis Induction in Cancer Cells

A notable study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50%) in MCF-7 breast cancer cells after 48 hours of exposure at a concentration of 50 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. Additionally, its structure allows it to form complexes with metal ions, enhancing its activity through redox reactions.

Comparison with Similar Compounds

This compound can be compared with other related compounds to understand its unique properties:

Table 2: Comparison with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N1-Methylbenzene-1,3-diamine | Lacks ethyl group | Limited antimicrobial activity |

| N1-Ethylbenzene-1,3-diamine | Lacks methyl group | Moderate anticancer properties |

| Benzene-1,3-diamine | Parent compound | Minimal biological activity |

Q & A

Q. What synthetic methodologies are recommended for preparing N1-Ethyl-N1-methylbenzene-1,3-diamine in academic settings?

- Methodological Answer : The compound can be synthesized via reductive alkylation or condensation reactions. For example, benzene-1,3-diamine derivatives are often prepared by reacting substituted benzaldehydes with ethylamine derivatives under controlled pH and temperature. Purification typically involves recrystallization from ethanol or washing with petroleum ether to remove unreacted precursors . Optimization of reaction time and stoichiometric ratios of ethyl/methyl groups is critical to minimize byproducts like N,N-diethyl analogs.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns on the benzene ring and alkyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 250–300 nm) assesses purity. Differential scanning calorimetry (DSC) or melting point analysis (mp ~150–160°C, extrapolated from similar diamines ) ensures phase stability. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related diamines (e.g., N'-benzyl-N'-ethylpropane-1,3-diamine), wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use local exhaust ventilation to limit inhalation of aerosols. In case of skin contact, wash immediately with soap and water for 15 minutes. Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can solvent-solute interactions impact the stability and reactivity of this compound in synthetic applications?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly influence stability. For example, in polar aprotic solvents (e.g., DMF), the compound may exhibit enhanced solubility but reduced thermal stability. Binary solvent systems (e.g., ethanol/water) can optimize reaction yields by balancing solubility and kinetic control. Conduct UV-Vis or fluorescence quenching studies to map solvent-dependent electronic transitions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to differentiate regioisomers. Compare experimental IR spectra with computational models (e.g., Gaussian) to validate vibrational modes. For conflicting melting points, perform DSC under standardized heating rates (e.g., 10°C/min) and correlate with thermogravimetric analysis (TGA) to exclude decomposition artifacts .

Q. How can coordination chemistry principles guide the design of metal complexes using this compound as a ligand?

- Methodological Answer : The diamine’s ethyl and methyl groups sterically modulate metal-binding sites. Synthesize Cu(II) or Zn(II) complexes by refluxing the ligand with metal salts (e.g., CuCl2·2H2O) in methanol. Characterize using single-crystal XRD to determine coordination geometry (e.g., square planar vs. tetrahedral) and cyclic voltammetry to assess redox activity. Compare stability constants (log K) with analogous ligands to evaluate electronic effects .

Q. What computational approaches predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Apply QSAR models (Quantitative Structure-Activity Relationships) to estimate biodegradability (e.g., BIOWIN scores) or aquatic toxicity (LC50). Molecular docking studies can predict interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with experimental ecotoxicity assays using Daphnia magna or Vibrio fischeri .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.